molecular formula C20H23BN2O4S B13982210 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B13982210
M. Wt: 398.3 g/mol
InChI Key: CPPVQCZWGLLKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine is a complex organic compound that features a pyrrolo[3,2-B]pyridine core with a tosyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine typically involves the following steps:

    Formation of the Pyrrolo[3,2-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tosyl Group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Dioxaborolane Moiety: This step involves the reaction of the pyrrolo[3,2-B]pyridine derivative with a dioxaborolane reagent under suitable conditions, often involving a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the molecule.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine involves its interaction with molecular targets through its functional groups. The dioxaborolane moiety can participate in boron-mediated reactions, while the tosyl group can facilitate nucleophilic substitutions. These interactions enable the compound to act as a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the dioxaborolane moiety but lacks the tosyl group and the pyrrolo[3,2-B]pyridine core.

    2-Methoxypyridine-5-boronic acid pinacol ester: Similar in having a boronic acid ester but differs in the core structure and functional groups.

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-tosyl-1H-pyrrolo[3,2-B]pyridine is unique due to its combination of a pyrrolo[3,2-B]pyridine core, a tosyl group, and a dioxaborolane moiety. This unique structure imparts distinct reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C20H23BN2O4S

Molecular Weight

398.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C20H23BN2O4S/c1-14-8-10-15(11-9-14)28(24,25)23-13-16(18-17(23)7-6-12-22-18)21-26-19(2,3)20(4,5)27-21/h6-13H,1-5H3

InChI Key

CPPVQCZWGLLKQI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.